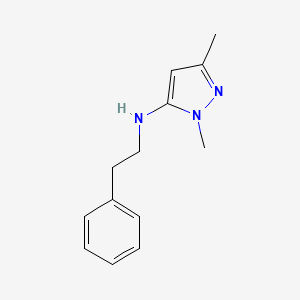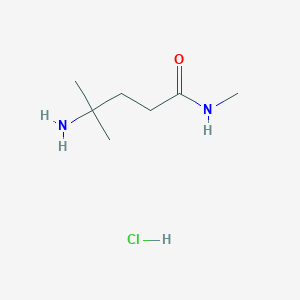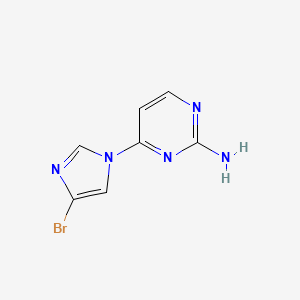-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with a trifluoromethyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 1-methyl-1H-pyrazole-4-carbaldehyde: This can be achieved by the Vilsmeier-Haack reaction, where 1-methylpyrazole is treated with DMF and POCl3 to form the corresponding aldehyde.
Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: This involves the reaction of 1-methyl-3-(trifluoromethyl)pyrazole with DMF and POCl3.
Reductive Amination: The two aldehydes are then subjected to reductive amination using a suitable amine and a reducing agent like sodium cyanoborohydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the pyrazole rings, converting them into dihydropyrazoles. Reducing agents like lithium aluminum hydride are typically used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide can facilitate this process.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-carbaldehyde
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- 1-methyl-1H-pyrazole
Uniqueness
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrazole rings. This dual substitution pattern imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and binding affinity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H14F3N5 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(5-16-18)4-15-6-9-3-10(11(12,13)14)17-19(9)2/h3,5,7,15H,4,6H2,1-2H3 |
InChI Key |
VOFLVUVSCODJFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740597.png)
![ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11740600.png)

![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11740615.png)
![2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile](/img/structure/B11740616.png)
amine](/img/structure/B11740618.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740622.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740624.png)
![4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile](/img/structure/B11740630.png)



![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740665.png)
